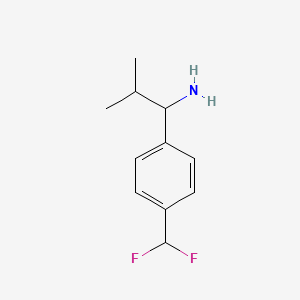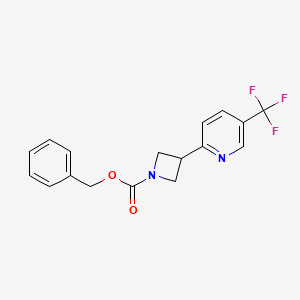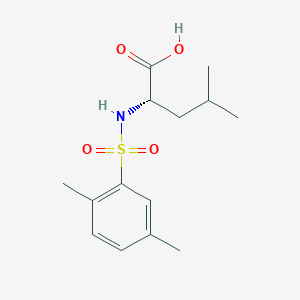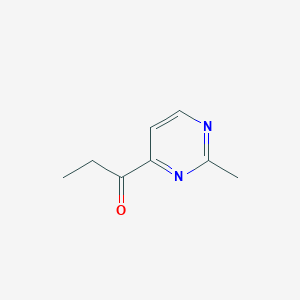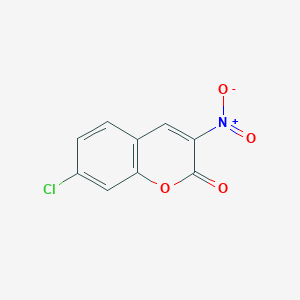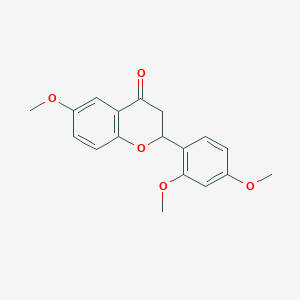
6,2',4'-Trimethoxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,2’,4’-Trimethoxyflavanone is a flavonoid compound known for its potent biological activities. It is a derivative of flavanone, characterized by the presence of three methoxy groups at the 6, 2’, and 4’ positions on the flavanone skeleton. This compound has garnered significant interest due to its potential therapeutic applications, particularly as an antagonist of the aryl hydrocarbon receptor (AHR) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’,4’-Trimethoxyflavanone typically involves the methoxylation of flavanone derivatives. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and methylation. Specific reaction conditions such as the use of acidic or basic catalysts, temperature control, and solvent selection are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of 6,2’,4’-Trimethoxyflavanone may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition, temperature control, and product isolation can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6,2’,4’-Trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
6,2’,4’-Trimethoxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: It serves as a tool for investigating the biological roles of flavonoids, particularly in cell signaling and gene expression.
Medicine: Its potential as an AHR antagonist makes it a candidate for developing anti-inflammatory and anticancer therapies.
Industry: It is utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
6,2’,4’-Trimethoxyflavanone exerts its effects primarily through antagonism of the aryl hydrocarbon receptor (AHR). By binding to AHR, it inhibits the receptor’s ability to mediate gene induction in response to environmental toxins such as dioxins and polycyclic aromatic hydrocarbons. This inhibition can lead to reduced expression of AHR target genes, including those involved in xenobiotic metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
6,3’,4’-Trimethoxyflavanone: Another trimethoxyflavanone with methoxy groups at different positions.
5,2’-Dihydroxy-6,7,4’-trimethoxyflavanone: A hydroxylated derivative with additional biological activities.
6-Hydroxy-4’,5,7-trimethoxyflavone: A related flavone with hydroxyl and methoxy groups
Uniqueness
6,2’,4’-Trimethoxyflavanone is unique due to its specific methoxy substitution pattern, which confers distinct biological activities, particularly its potent AHR antagonism. This makes it a valuable compound for studying AHR-related pathways and developing therapeutic agents targeting AHR-mediated diseases .
Propiedades
Fórmula molecular |
C18H18O5 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-9,18H,10H2,1-3H3 |
Clave InChI |
GLQDUOUZVYGIDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




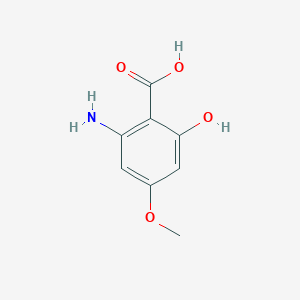
![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)

![rel-(4R)-4-((3aS,3'R,3a'S,6S,6'R,7a'S,8aR,9R,10aR)-11-Acetoxy-6'-hydroxy-5,6',9-trimethyl-3-methylene-2,2'-dioxo-3,3a,3a',4,6,6',7',7a',8,9,10,10a-dodecahydro-2H,2'H-spiro[6,8a-methanobenzo[4,5]cyclohepta[1,2-b]furan-7,3'-benzofuran]-5'-yl)pentyl acetate](/img/structure/B13118208.png)
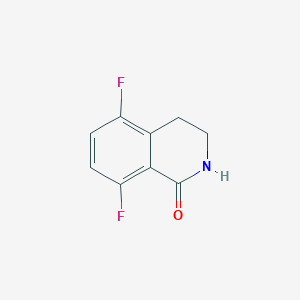
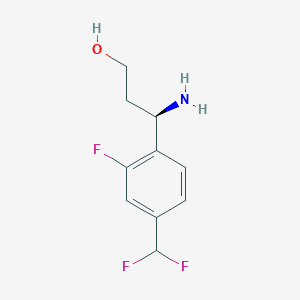
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
